molecular formula C8H4BrF3N2 B6271386 3-bromo-1-(trifluoromethyl)-1H-indazole CAS No. 2763750-24-7

3-bromo-1-(trifluoromethyl)-1H-indazole

Cat. No. B6271386
CAS RN: 2763750-24-7
M. Wt: 265
InChI Key:
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Description

3-Bromo-1-(trifluoromethyl)-1H-indazole, also known as BTCI, is an organic compound belonging to the class of heterocyclic compounds. It is a highly versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry and drug discovery. The compound has been widely studied in recent years due to its potential as a therapeutic agent.

Scientific Research Applications

3-bromo-1-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and organometallic compounds. It has also been used in the synthesis of biologically active compounds, such as drugs, natural products, and pesticides. In addition, 3-bromo-1-(trifluoromethyl)-1H-indazole has been used in the synthesis of materials for medical imaging, such as magnetic resonance imaging (MRI) contrast agents.

Mechanism of Action

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole is not completely understood. However, it is believed that the compound interferes with the metabolism of certain proteins, leading to the inhibition of their biological activities. This inhibition of protein activity is thought to be responsible for the therapeutic effects of 3-bromo-1-(trifluoromethyl)-1H-indazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-1-(trifluoromethyl)-1H-indazole have not been extensively studied. However, it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer activities in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurological diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-1-(trifluoromethyl)-1H-indazole in laboratory experiments is its versatility. It can be used to synthesize a wide range of organic compounds, which can be used for various scientific research applications. In addition, the compound is relatively stable and can be stored for long periods of time. The main limitation of using 3-bromo-1-(trifluoromethyl)-1H-indazole in laboratory experiments is its toxicity. The compound can be toxic when ingested or inhaled, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-bromo-1-(trifluoromethyl)-1H-indazole. One potential direction is the development of new drugs based on the compound. In addition, the compound could be used in the synthesis of new materials for medical imaging. Another potential direction is the use of the compound in the synthesis of materials for drug delivery systems. Finally, the compound could be used to develop new pesticides and other agrochemical compounds.

Synthesis Methods

3-bromo-1-(trifluoromethyl)-1H-indazole can be synthesized in a two-step process. The first step involves the conversion of 3-bromo-1-chloro-1H-indazole to 3-bromo-1-(trifluoromethyl)-1H-indazole. This is achieved by reacting the chloro-indazole with trifluoroacetic acid in aqueous media. The second step involves the conversion of the trifluoroacetylated indazole to 3-bromo-1-(trifluoromethyl)-1H-indazole. This is achieved by reacting the trifluoroacetylated indazole with sodium borohydride in methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(trifluoromethyl)-1H-indazole involves the bromination of 1-(trifluoromethyl)-1H-indazole using a brominating agent.", "Starting Materials": [ "1-(trifluoromethyl)-1H-indazole", "Brominating agent (e.g. N-bromosuccinimide, bromine, etc.)", "Solvent (e.g. dichloromethane, chloroform, etc.)", "Catalyst (e.g. iron(III) bromide, copper(II) bromide, etc.)" ], "Reaction": [ "Dissolve 1-(trifluoromethyl)-1H-indazole in a suitable solvent.", "Add the brominating agent and catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours).", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate, etc.).", "Extract the product using a suitable solvent (e.g. ethyl acetate, dichloromethane, etc.).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product using a suitable purification technique (e.g. column chromatography, recrystallization, etc.) to obtain 3-bromo-1-(trifluoromethyl)-1H-indazole." ] }

CAS RN

2763750-24-7

Product Name

3-bromo-1-(trifluoromethyl)-1H-indazole

Molecular Formula

C8H4BrF3N2

Molecular Weight

265

Purity

95

Origin of Product

United States

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